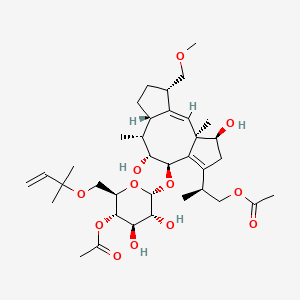
alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of the glucopyranoside ring and the attachment of various functional groups. The synthetic routes typically involve:
Formation of the Glucopyranoside Ring: This step involves the cyclization of glucose derivatives under acidic or basic conditions.
Functional Group Attachment: Various functional groups are introduced through reactions such as esterification, acetylation, and hydroxylation.
Industrial Production: Industrial production methods may involve the use of biocatalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids or bases for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and metabolic activities.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate exhibits unique properties:
Ginsenoside Compound K: Similar in structure but differs in its pharmacological properties and applications.
(-)-Carvone: A natural compound with different bioactive properties and applications in agriculture.
This compound’s unique combination of functional groups and bioactive properties makes it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
28225-14-1 |
|---|---|
Molekularformel |
C36H56O12 |
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5S,6R)-5-acetyloxy-3,4-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-32(46-21(5)38)30(41)31(42)34(47-26)48-33-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(33)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |
InChI-Schlüssel |
ZWOUNVTYMHVWJL-PUESDPPPSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)OC(=O)C)O)O)[C@H](C)COC(=O)C)O)C)COC |
Kanonische SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)OC(=O)C)O)O)C(C)COC(=O)C)O)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




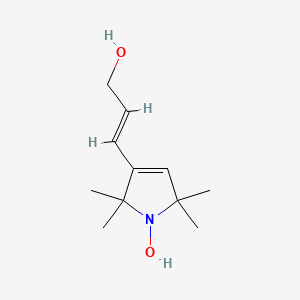
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)
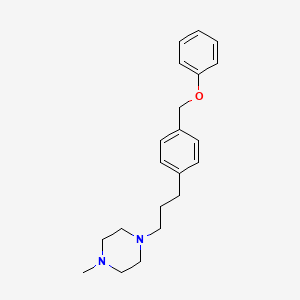
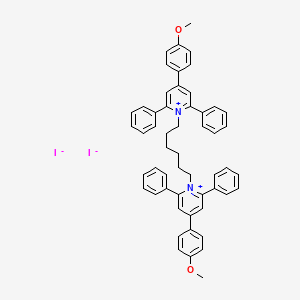
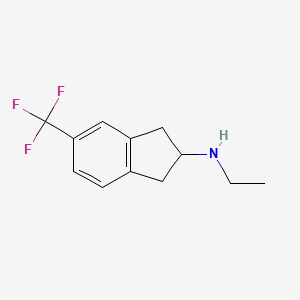
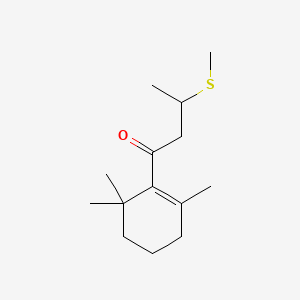
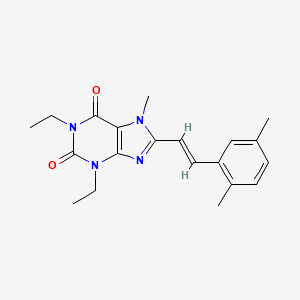

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

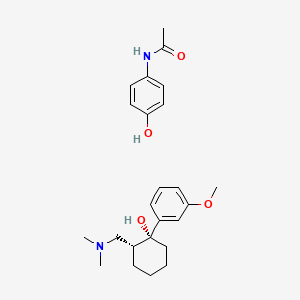
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
